molecular formula C9H9N3O3 B12832538 Ethyl 6-oxo-1,7-dihydropyrazolo[3,4-b]pyridine-5-carboxylate

Ethyl 6-oxo-1,7-dihydropyrazolo[3,4-b]pyridine-5-carboxylate

Cat. No.: B12832538
M. Wt: 207.19 g/mol
InChI Key: BBLLVLRQSUKBEJ-UHFFFAOYSA-N
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Description

Ethyl 6-oxo-1,7-dihydropyrazolo[3,4-b]pyridine-5-carboxylate is a heterocyclic compound belonging to the pyrazolopyridine family. These compounds are characterized by a fused ring structure consisting of a pyrazole ring and a pyridine ring. The unique structure of this compound makes it an interesting subject for research in various scientific fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-oxo-1,7-dihydropyrazolo[3,4-b]pyridine-5-carboxylate typically involves the reaction of a preformed pyrazole or pyridine with suitable reagents. One common method involves the use of 6-amino-3-methyl-1,4-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile and aniline under catalytic conditions . The reaction is carried out in the presence of a catalyst such as AC-SO3H, which facilitates the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and using industrial-grade reagents and catalysts to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-oxo-1,7-dihydropyrazolo[3,4-b]pyridine-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: Various substitution reactions can occur at different positions on the pyrazole and pyridine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and specific catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, such as halogens or alkyl groups, into the compound.

Scientific Research Applications

Ethyl 6-oxo-1,7-dihydropyrazolo[3,4-b]pyridine-5-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: The compound’s structural similarity to purine bases makes it a potential candidate for studying nucleic acid interactions.

    Medicine: Research has explored its potential as a pharmacophore in drug design, particularly for targeting enzymes and receptors involved in various diseases.

    Industry: It can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of ethyl 6-oxo-1,7-dihydropyrazolo[3,4-b]pyridine-5-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This interaction can affect various biochemical pathways, leading to potential therapeutic effects.

Comparison with Similar Compounds

Ethyl 6-oxo-1,7-dihydropyrazolo[3,4-b]pyridine-5-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific ring fusion and functional groups, which confer distinct chemical and biological properties.

Biological Activity

Ethyl 6-oxo-1,7-dihydropyrazolo[3,4-b]pyridine-5-carboxylate (CAS Number: 2106705-88-6) is a heterocyclic compound that has garnered attention for its diverse biological activities. This article reviews the compound's biological properties, synthesis methods, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

This compound has the molecular formula C9H9N3O3C_9H_9N_3O_3 and a molecular weight of 207.19 g/mol. The compound features a pyrazolo[3,4-b]pyridine core structure that is characterized by a fused pyrazole and pyridine ring system, which is known to influence its biological activity significantly.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of specific kinases involved in cell signaling pathways. For instance, it may inhibit receptor interacting protein 1 (RIP1) kinase, which plays a role in necroptosis and inflammation .
  • Anticancer Properties : Research indicates that derivatives of pyrazolo[3,4-b]pyridines exhibit anticancer activities by modulating pathways related to cell proliferation and apoptosis. Ethyl 6-oxo derivatives have been explored for their potential to suppress tumor growth .

Case Studies and Research Findings

  • Inhibition of RIP1 Kinase :
    • A study demonstrated that derivatives similar to ethyl 6-oxo-1,7-dihydropyrazolo[3,4-b]pyridine effectively inhibited RIP1 kinase activity. This inhibition was associated with reduced necroptotic cell death in both mouse and human cell models .
  • Antimicrobial Activity :
    • Another investigation highlighted the antimicrobial properties of pyrazolo[3,4-b]pyridine derivatives against various bacterial strains. The compound's structural features were linked to enhanced activity against Gram-positive bacteria .
  • Anti-inflammatory Effects :
    • Ethyl 6-oxo derivatives have been evaluated for their anti-inflammatory effects in preclinical models. These compounds exhibited significant reductions in inflammatory markers, suggesting their potential utility in treating inflammatory diseases .

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Cyclization Reactions : Starting from appropriate precursors such as aminopyrazoles and aldehydes under controlled conditions.
  • Optimization Techniques : Advanced methods like microwave irradiation are often employed to enhance yield and purity during synthesis .

Comparative Analysis with Similar Compounds

The biological activities of ethyl 6-oxo-1,7-dihydropyrazolo[3,4-b]pyridine can be compared with other pyrazolopyridine derivatives:

Compound NameBiological ActivityReferences
Ethyl 6-hydroxy-1H-pyrazolo[3,4-b]pyridineEnzyme inhibition
Pyrazolo[3,4-d]pyrimidinesAnticancer effects
Other pyrazolopyridinesAntimicrobial properties

Properties

Molecular Formula

C9H9N3O3

Molecular Weight

207.19 g/mol

IUPAC Name

ethyl 6-oxo-1,7-dihydropyrazolo[3,4-b]pyridine-5-carboxylate

InChI

InChI=1S/C9H9N3O3/c1-2-15-9(14)6-3-5-4-10-12-7(5)11-8(6)13/h3-4H,2H2,1H3,(H2,10,11,12,13)

InChI Key

BBLLVLRQSUKBEJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(NC1=O)NN=C2

Origin of Product

United States

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